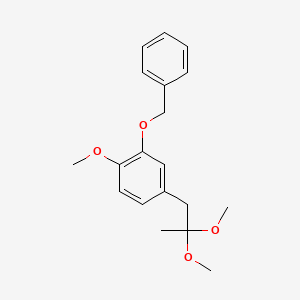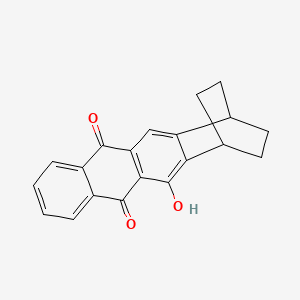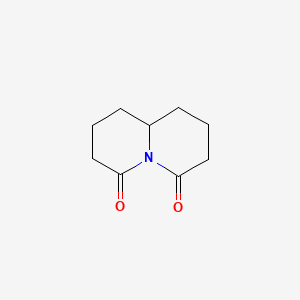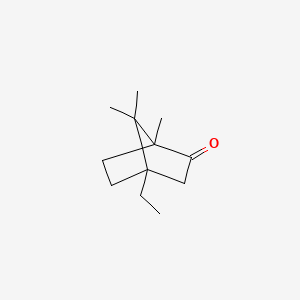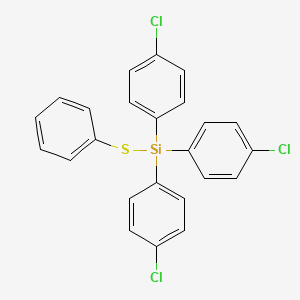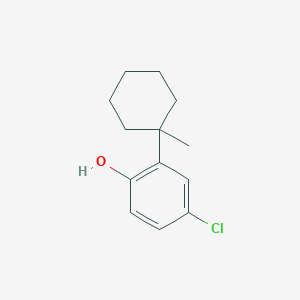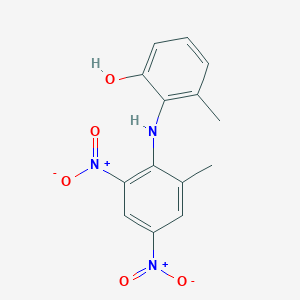
Hexadecyl hexacosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl hexacosanoate, also known as cetyl hexacosanoate, is an ester derived from hexacosanoic acid and hexadecanol. This compound is a waxy solid at room temperature and is known for its hydrophobic properties. It is commonly used in various industrial applications, including cosmetics and pharmaceuticals, due to its emollient and thickening properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyl hexacosanoate can be synthesized through the esterification of hexacosanoic acid with hexadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts and optimized reaction conditions ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl hexacosanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexacosanoic acid and hexadecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexacosanoic acid and hexadecanol.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Hexadecyl hexacosanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used in cosmetics as an emollient and thickening agent, and in pharmaceuticals for controlled release formulations.
Wirkmechanismus
The mechanism of action of hexadecyl hexacosanoate involves its interaction with lipid membranes. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the stability and bioavailability of encapsulated drugs.
Vergleich Mit ähnlichen Verbindungen
Hexadecyl hexacosanoate is similar to other long-chain esters such as cetyl palmitate and stearyl stearate. its unique combination of hexacosanoic acid and hexadecanol gives it distinct properties:
Cetyl Palmitate: Derived from palmitic acid and hexadecanol, commonly used in cosmetics for its emollient properties.
Stearyl Stearate: Derived from stearic acid and octadecanol, used in similar applications but with different melting points and hydrophobicity.
This compound stands out due to its specific chain length, which provides unique melting point and solubility characteristics, making it suitable for specialized applications in cosmetics and pharmaceuticals.
Eigenschaften
CAS-Nummer |
90293-79-1 |
|---|---|
Molekularformel |
C42H84O2 |
Molekulargewicht |
621.1 g/mol |
IUPAC-Name |
hexadecyl hexacosanoate |
InChI |
InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 |
InChI-Schlüssel |
IIWLDEGUWUNAAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
